

The role of the ammonium salt in Inarigivir's properties

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An In-depth Technical Guide to the Role of the Soproxil Prodrug Moiety in Inarigivir's Properties

Introduction

Inarigivir, also known as SB 9200 or GS-9992, is an investigational antiviral agent designed as an orally administered small molecule agonist of the innate immune system. Its primary mechanism of action is the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This activation mimics a viral infection, triggering a host-led immune response characterized by the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which establish a broad-spectrum antiviral state.[1][2] The primary clinical application explored for Inarigivir was the treatment of chronic hepatitis B (HBV) infection.[3]

The active form of Inarigivir is a dinucleotide that, due to its charged phosphate backbone, has poor oral bioavailability. To overcome this limitation, the compound was developed as Inarigivir soproxil, a prodrug formulation.[1][4] This guide details the critical role of the soproxil moiety—a specific type of S-acyl-2-thioethyl (SATE) phosphorodithioate prodrug—in conferring the necessary pharmaceutical properties for oral administration and subsequent intracellular activation. While the development of Inarigivir for HBV was ultimately halted due to safety concerns, including instances of liver injury, the principles of its design remain a salient example of prodrug strategy in antiviral development.[5][6]

The Role of the Soproxil Prodrug Moiety



The term "soproxil" refers to a specific chemical group used to mask the negatively charged phosphate backbone of the active Inarigivir molecule. This modification is a cornerstone of its design as an oral therapeutic.

- Enhanced Lipophilicity and Oral Absorption: The core Inarigivir molecule is a hydrophilic dinucleotide phosphothioate. The dianionic nature of the phosphate group at physiological pH severely restricts its ability to passively diffuse across the lipid membranes of the gastrointestinal tract. The soproxil moiety, which includes an isobutyryloxymethyl group, is lipophilic (fat-soluble). By neutralizing the phosphate charge, the soproxil group significantly increases the overall lipophilicity of the molecule, enabling it to be absorbed from the gut into the bloodstream following oral administration.[7][8]
- Intracellular Conversion to Active Form: Inarigivir soproxil is pharmacologically inactive.[9] Once absorbed and distributed into target cells (e.g., hepatocytes), it undergoes metabolic cleavage by intracellular enzymes. Cellular esterases hydrolyze the ester bond within the soproxil group, initiating a process that ultimately releases the active, unmasked Inarigivir dinucleotide.[7][9] This active form is then trapped within the cell due to its restored hydrophilic nature, allowing it to accumulate and engage with its intracellular target, the RIG-I protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Inarigivir soproxil from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity

This table presents the half-maximal effective concentration (EC₅₀) of Inarigivir soproxil against Hepatitis C Virus (HCV) replicons, which were instrumental in its initial characterization.

Virus/Replicon	EC50 (μM)	EC ₉₀ (µM)	Cell System
HCV Genotype 1a	2.2	8.0	Huh-7 Replicon Cells[1]
HCV Genotype 1b	1.0	6.0	Huh-7 Replicon Cells[1]



Table 2: Clinical Efficacy in Chronic Hepatitis B (Phase 2 Study)

This table summarizes the antiviral response observed in treatment-naïve, non-cirrhotic chronic HBV patients after 12 weeks of daily oral Inarigivir soproxil monotherapy.

Inarigivir Dose (Once Daily)	Mean HBV DNA Reduction (log10 IU/mL)	Mean HBV RNA Reduction (log10 U/mL)	Mean HBsAg Reduction (log10 IU/mL)
25 mg	-0.61	-0.39	-0.10
50 mg	Not Reported	Not Reported	Not Reported
100 mg	Not Reported	Not Reported	-0.18
200 mg	-1.58	-0.58	-0.18
Placebo	-0.04	-0.15	+0.003

(Data adapted from a

Phase 2, randomized,

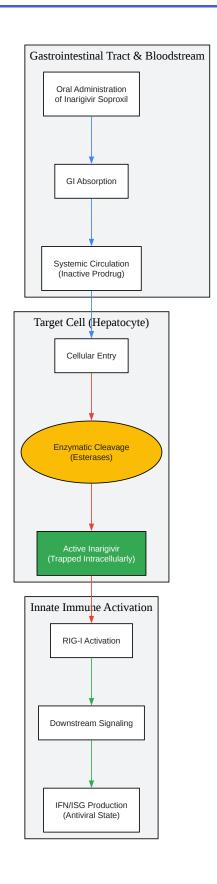
open-label study)[3]

[10]

Visualizations: Pathways and Workflows Inarigivir Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from oral administration of the Inarigivir soproxil prodrug to the downstream antiviral effect.





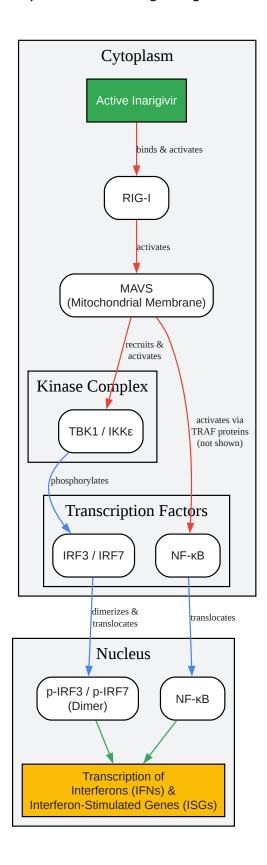
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Caption: Workflow of Inarigivir soproxil from oral prodrug to intracellular active agent.



RIG-I Signaling Pathway

This diagram outlines the key steps in the RIG-I signaling cascade initiated by active Inarigivir.





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Caption: Simplified signaling cascade following RIG-I activation by Inarigivir.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a human liverderived cell line.

· Cell Culture:

- Use Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene, such as Renilla luciferase.
- Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain selection for replicon-containing cells) at 37°C in a 5% CO₂ incubator.

Compound Preparation:

- Dissolve Inarigivir soproxil in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Perform a serial 3-fold dilution in DMSO to generate a 10-point concentration gradient.

Assay Procedure:

- Seed the HCV replicon cells into 384-well, opaque-walled plates at a density of approximately 2,000-5,000 cells per well and incubate for 24 hours.
- Add the diluted compounds to the wells in quadruplicate. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.



- Include controls: wells with DMSO vehicle only (0% inhibition) and wells with a known potent HCV inhibitor (100% inhibition).
- Incubate the plates for 72 hours at 37°C.
- Data Acquisition and Analysis:
 - Measure HCV replication by quantifying the luciferase reporter signal using a commercial luciferase assay system and a plate luminometer.
 - In parallel, assess cell viability (cytotoxicity) using a method like Calcein AM conversion or a CellTiter-Glo assay.
 - Normalize the luciferase signal to the vehicle control.
 - Calculate the EC₅₀ (the concentration at which 50% of viral replication is inhibited) and CC₅₀ (the concentration at which 50% cytotoxicity is observed) by fitting the doseresponse data to a four-parameter nonlinear regression curve.[11]

Protocol 2: RIG-I Pathway Activation via Western Blot

This method assesses pathway activation by detecting the phosphorylation of Interferon Regulatory Factor 3 (IRF-3), a key downstream event.

- Cell Culture and Treatment:
 - Culture a human cell line known to have a functional RIG-I pathway (e.g., A549 or Huh-7)
 in the appropriate medium.
 - Seed cells in 6-well plates to achieve ~80% confluency on the day of treatment.
 - Treat cells with various concentrations of Inarigivir soproxil or a positive control (e.g., poly(I:C)) for a specified time (e.g., 6-12 hours). Include an untreated or vehicle-treated control.
- Protein Lysate Preparation:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).



- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- · Antibody Incubation and Detection:
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF-3 (e.g., anti-p-IRF3 Ser396).
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, subsequently probe the same membrane for total IRF-3
 and a housekeeping protein like β-actin or GAPDH. An increase in the p-IRF3 signal
 relative to total IRF-3 and the loading control indicates pathway activation.[10][12]



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